molecular formula C17H19NO3 B13788580 propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate CAS No. 928708-28-5

propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate

Cat. No.: B13788580
CAS No.: 928708-28-5
M. Wt: 285.34 g/mol
InChI Key: DGAWRZYDWRHYHF-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is a synthetic organic compound that features a benzoate ester linked to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate typically involves the esterification of 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: 4-(3-carboxy-2,5-dimethylpyrrol-1-yl)benzoic acid.

    Reduction: Propan-2-yl 4-(3-hydroxymethyl-2,5-dimethylpyrrol-1-yl)benzoate.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate involves its interaction with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The pyrrole ring can participate in π-π interactions with aromatic amino acids, affecting protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate is unique due to its ester linkage, which imparts different physicochemical properties compared to its acid and amide analogs. This structural variation can lead to differences in solubility, reactivity, and biological activity .

Properties

CAS No.

928708-28-5

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

propan-2-yl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate

InChI

InChI=1S/C17H19NO3/c1-11(2)21-17(20)14-5-7-16(8-6-14)18-12(3)9-15(10-19)13(18)4/h5-11H,1-4H3

InChI Key

DGAWRZYDWRHYHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC(C)C)C)C=O

Origin of Product

United States

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